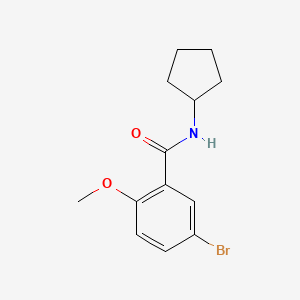
5-bromo-N-cyclopentyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-cyclopentyl-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various signaling pathways such as the NF-κB pathway and the MAPK pathway. It has also been suggested that it may interact with various receptors such as the TRPV1 receptor and the CB1 receptor.
Biochemical and Physiological Effects
5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to reduce the expression of various inflammatory mediators such as COX-2 and iNOS. Additionally, 5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-cyclopentyl-2-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in various animal models of inflammation and pain. Additionally, it has been found to have potential neuroprotective and anticancer properties.
One of the main limitations of using 5-bromo-N-cyclopentyl-2-methoxybenzamide in lab experiments is its limited solubility in aqueous solvents. This can make it difficult to administer the compound to animals or to use it in cell culture experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-cyclopentyl-2-methoxybenzamide. One area of research could be to further investigate the mechanism of action of the compound. This could involve identifying the specific receptors or signaling pathways that are modulated by the compound.
Another area of research could be to investigate the potential therapeutic applications of 5-bromo-N-cyclopentyl-2-methoxybenzamide in various disease models. This could involve testing the compound in animal models of inflammation, pain, neurodegenerative diseases, and cancer.
Finally, future research could focus on developing more efficient synthesis methods for 5-bromo-N-cyclopentyl-2-methoxybenzamide. This could involve optimizing the reaction conditions or using alternative coupling agents or catalysts to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-cyclopentyl-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-cyclopentyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to have potential anticancer properties.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(14)8-11(12)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFFPQDYOIQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

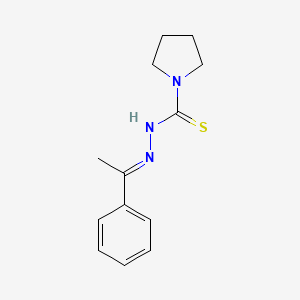
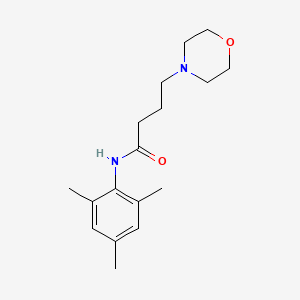
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
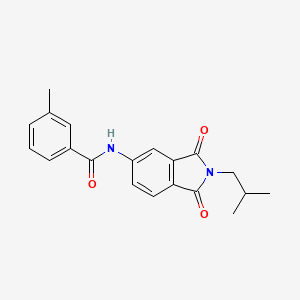

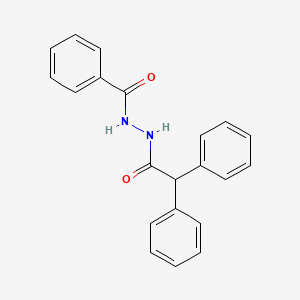

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
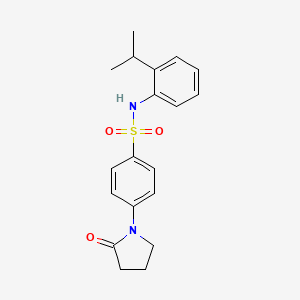
![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)